molecular formula C27H36N2O2 B2541615 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine CAS No. 428450-95-7

1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine

Cat. No. B2541615
CAS RN: 428450-95-7
M. Wt: 420.597
InChI Key: SLKXPPVJNPLWKX-UHFFFAOYSA-N
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Description

The compound 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine is not directly mentioned in the provided papers. However, the papers discuss various organic compounds and their synthesis, which can provide insights into the synthesis and properties of related compounds. For instance, the synthesis of bis-spiropyrazoline derivatives via 1,3-dipolar cycloaddition under sonication is described, which suggests a method that could potentially be adapted for the synthesis of 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine . Additionally, novel polyimides with tert-butyl side groups have been synthesized, indicating the influence of tert-butyl groups on the physical properties of organic compounds .

Synthesis Analysis

The papers describe various synthetic routes for organic compounds, which could be relevant to the synthesis of 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine. For example, the use of sonication in the synthesis of bis-spiropyrazoline derivatives could be a technique applicable to the synthesis of other complex organic molecules, potentially including 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine . The synthesis of polyimides with tert-butyl side groups through polycondensation also provides a precedent for introducing tert-butyl groups into aromatic compounds .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their properties and reactivity. The papers provide examples of structural analysis through spectral and X-ray crystallographic analysis, which are essential techniques for confirming the regio- and stereoselectivity of cycloadducts . Similarly, the structure of novel triazole derivatives was confirmed by X-ray analysis . These methods could be employed to analyze the molecular structure of 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine.

Chemical Reactions Analysis

The papers discuss various chemical reactions, such as the coupling reaction to synthesize triazene derivatives and the benzylation and hydroxymethylation of bispyrazoles . These reactions highlight the reactivity of different functional groups and could provide insights into the types of chemical reactions that 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine might undergo.

Physical and Chemical Properties Analysis

The introduction of tert-butyl side groups in polyimides results in a low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperature . These properties are influenced by the molecular structure and could be relevant when considering the physical and chemical properties of 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine. The papers do not directly discuss the properties of 1,4-Bis(4-tert-butylbenzoyl)-2-methylpiperazine, but the properties of similar compounds with tert-butyl groups and aromatic rings can provide a basis for predicting its behavior.

Scientific Research Applications

Corrosion Inhibition

A study by Wang et al. (2006) in the Journal of Molecular Modeling investigated bipyrazolic-type organic compounds, focusing on their potential activity as corrosion inhibitors. Through density functional theory (DFT), the study elucidated the inhibition efficiencies and reactive sites of these compounds, providing insights into their application in protecting metals from corrosion (Wang et al., 2006).

Asymmetric Hydrogenation

Imamoto et al. (2012) discussed the synthesis of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. Their research highlights the use of tert-butylmethylphosphino groups in creating catalysts that exhibit excellent enantioselectivities and high catalytic activities, demonstrating the versatility of such compounds in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Polyhydrazides and Poly(amide–hydrazide)s Synthesis

Hsiao et al. (1999) reported on the synthesis and properties of novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s. These materials, derived from hydroquinone and substituted hydroquinones, exhibit high thermal stability and solubility in polar solvents, highlighting their potential for advanced material applications (Hsiao et al., 1999).

Endosomolytic Polymers

Research by Ferruti et al. (2000) into poly(amido-amine)s carrying ter-amino groups and carboxyl groups per repeating unit presented these polymers as promising endosomolytic agents. Their study underscores the correlation between physicochemical properties and biological activity, suggesting applications in drug delivery systems (Ferruti et al., 2000).

Luminescent and Redox Properties

Romain et al. (2014) explored the redox and luminescent properties of robust and air-stable N-heterocyclic carbene group 4 metal complexes. The homoleptic bis-adduct zirconium and hafnium complexes they studied could be oxidized, revealing ligand-centered redox species and demonstrating potential applications in luminescent materials and electronic devices (Romain et al., 2014).

properties

IUPAC Name

[4-(4-tert-butylbenzoyl)-3-methylpiperazin-1-yl]-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O2/c1-19-18-28(24(30)20-8-12-22(13-9-20)26(2,3)4)16-17-29(19)25(31)21-10-14-23(15-11-21)27(5,6)7/h8-15,19H,16-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKXPPVJNPLWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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